molecular formula C18H14N2O2 B8754550 1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile CAS No. 6334-31-2

1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile

Cat. No.: B8754550
CAS No.: 6334-31-2
M. Wt: 290.3 g/mol
InChI Key: MEKXJXIBGQRISZ-UHFFFAOYSA-N
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Description

1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

6334-31-2

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C18H14N2O2/c1-22-16-9-10-17-14(11-16)7-8-15(12-19)20(17)18(21)13-5-3-2-4-6-13/h2-11,15H,1H3

InChI Key

MEKXJXIBGQRISZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(C=C2)C#N)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g (63 mmol) of 6-methoxyquinoline in 80 ml of dichloromethane is mixed with a solution of 12.4 g (188 mmol) of potassium cyanide, and 14.5 ml (125 mmol) of benzoyl chloride are then added slowly. The mixture is stirred for 18 h, the organic phase is then separated off and the aqueous phase is extracted with dichloromethane. The organic phases are washed with aqueous 5% hydrochloric acid solution and then with water, with aqueous sodium hydroxide solution and again with water, they are dried over sodium sulphate and the solvent is evaporated off under reduced pressure. The oil obtained is crystallized from 95% ethanol. 13.4 g of product are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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